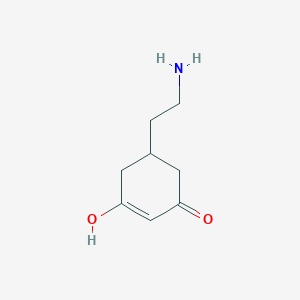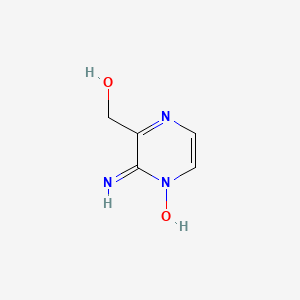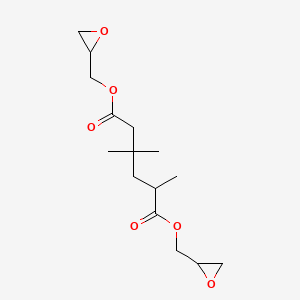
2-(Formylamino)-4-pentenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formylamino)-4-pentenoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a formylamino group attached to a pentenoic acid backbone, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-4-pentenoic acid methyl ester typically involves the reaction of 4-pentenoic acid with formamide under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the formylamino group. The resulting intermediate is then esterified using methanol in the presence of a strong acid such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formylamino)-4-pentenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formylamino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
2-(Formylamino)-4-pentenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Formylamino)-4-pentenoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Amino)-4-pentenoic acid methyl ester
- 2-(Formylamino)-4-butenoic acid methyl ester
- 2-(Formylamino)-4-pentenoic acid ethyl ester
Uniqueness
2-(Formylamino)-4-pentenoic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties
Propiedades
Número CAS |
779350-61-7 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 2-formamidopent-4-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,5-6H,1,4H2,2H3,(H,8,9) |
Clave InChI |
DCPAYKVXCJTCPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC=C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)







![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)



